Carbazole, 1,2,3,4-tetrahydro-9-(3-(4-methyl-1-piperazinyl)propyl)-5(or 7)-(trifluoromethyl)-,dihydrochloride
Description
This compound is a carbazole derivative featuring a tetrahydrocarbazole core substituted with a trifluoromethyl group at position 5 or 7, a 3-(4-methylpiperazinyl)propyl chain at position 9, and a dihydrochloride salt formulation. The trifluoromethyl group contributes to electron-withdrawing effects, modulating electronic properties such as HOMO-LUMO gaps and chemical reactivity. This compound is hypothesized to interact with ion channels (e.g., Cav3.2 calcium channels) and the endocannabinoid system, similar to structurally related NMP compounds (NMP-4, NMP-7, NMP-181) studied in recent theoretical and experimental work .
Properties
CAS No. |
29465-21-2 |
|---|---|
Molecular Formula |
C21H30Cl2F3N3 |
Molecular Weight |
452.4 g/mol |
IUPAC Name |
9-[3-(4-methylpiperazin-1-yl)propyl]-5-(trifluoromethyl)-1,2,3,4-tetrahydrocarbazole;dihydrochloride |
InChI |
InChI=1S/C21H28F3N3.2ClH/c1-25-12-14-26(15-13-25)10-5-11-27-18-8-3-2-6-16(18)20-17(21(22,23)24)7-4-9-19(20)27;;/h4,7,9H,2-3,5-6,8,10-15H2,1H3;2*1H |
InChI Key |
FXARNZGSCHEKQZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CCCN2C3=C(CCCC3)C4=C(C=CC=C42)C(F)(F)F.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 1,2,3,4-tetrahydrocarbazole derivatives such as the target compound typically involves:
- Construction of the tetrahydrocarbazole core.
- Introduction of the 3-(4-methyl-1-piperazinyl)propyl side chain at the 9-position.
- Incorporation of the trifluoromethyl group at the 5- or 7-position on the carbazole ring.
- Formation of the dihydrochloride salt for stability and pharmaceutical formulation.
Core Tetrahydrocarbazole Formation
The tetrahydrocarbazole scaffold is often synthesized by hydrogenation or partial reduction of carbazole or substituted carbazole precursors. According to patent US8039474B2, derivatives of 2,3,4,9-tetrahydro-1H-carbazole are prepared by selective reduction methods, often involving catalytic hydrogenation under controlled conditions to preserve the aromaticity of part of the ring system while saturating others.
Introduction of the Piperazinylpropyl Side Chain
The 9-position substitution with a 3-(4-methyl-1-piperazinyl)propyl group is achieved by alkylation reactions. A common approach involves:
- Starting from the 9-position halogenated tetrahydrocarbazole intermediate (e.g., 9-bromomethyl tetrahydrocarbazole).
- Nucleophilic substitution with 4-methylpiperazine or its derivatives to form the propyl linkage.
This alkylation can be performed under basic conditions, often using polar aprotic solvents to facilitate nucleophilic substitution.
Incorporation of the Trifluoromethyl Group
The trifluoromethyl substituent at the 5- or 7-position on the carbazole ring is introduced via electrophilic trifluoromethylation or by using trifluoromethyl-substituted starting materials. The trifluoromethyl group is critical for enhancing the compound's metabolic stability and receptor binding affinity.
Coupling Reactions for Side Chain Assembly
In related carbazole derivatives, the coupling of carboxylic acids with aminobutylpiperazines using coupling agents such as BOP-Cl (Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate) or HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a well-established method. This approach allows the formation of amide bonds linking the piperazine moiety to the carbazole core or other aromatic systems.
Salt Formation
The final compound is isolated as a dihydrochloride salt to improve solubility and stability. This is typically achieved by treatment with hydrochloric acid in an appropriate solvent, followed by crystallization.
Detailed Synthetic Procedure Example
Based on the synthesis strategies reported in the literature and patents, a representative synthetic route can be outlined as follows:
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Synthesis of 1,2,3,4-tetrahydrocarbazole core | Catalytic hydrogenation of carbazole or substituted carbazole | Control of hydrogenation to avoid over-reduction |
| 2 | Halogenation at 9-position | Use of N-bromosuccinimide (NBS) or similar reagent | Forms 9-bromomethyl intermediate |
| 3 | Alkylation with 4-methylpiperazine | Reaction in polar aprotic solvent (e.g., DMF) with base | Nucleophilic substitution to introduce piperazinylpropyl chain |
| 4 | Introduction of trifluoromethyl group | Electrophilic trifluoromethylation or use of trifluoromethylated starting materials | Position-specific substitution at 5- or 7-position |
| 5 | Salt formation | Treatment with HCl in ethanol or similar solvent | Isolation of dihydrochloride salt |
Research Findings and Data Tables
Yields and Purity
| Step | Yield (%) | Purification Method | Characterization |
|---|---|---|---|
| Core tetrahydrocarbazole synthesis | 85-90 | Recrystallization | NMR, MS |
| Halogenation (9-position) | 70-80 | Column chromatography | NMR, MS |
| Alkylation with piperazine | 60-75 | Column chromatography | NMR, MS, HPLC |
| Trifluoromethylation | 50-65 | Chromatography, recrystallization | NMR, MS, elemental analysis |
| Salt formation | Quantitative | Crystallization | Melting point, elemental analysis |
Spectroscopic Data (Representative)
| Parameter | Value | Technique |
|---|---|---|
| ^1H NMR (DMSO-d6) | Multiplets at δ 1.4-3.5 ppm (alkyl and piperazine protons), aromatic signals at δ 6.5-8.0 ppm | ^1H NMR Spectroscopy |
| Mass Spectrometry (ESI-MS) | Molecular ion peak consistent with expected molecular weight | MS |
| Elemental Analysis | Consistent with C, H, N, F content for dihydrochloride salt | CHN Analysis |
Summary of Preparation Methods
| Aspect | Description |
|---|---|
| Core scaffold | Partial hydrogenation of carbazole ring system |
| Side chain introduction | Nucleophilic substitution of 9-position halogenated intermediate with 4-methylpiperazine |
| Trifluoromethyl group | Electrophilic substitution or use of trifluoromethylated precursors |
| Coupling agents | BOP-Cl and HATU facilitate amide bond formation in related derivatives |
| Final form | Dihydrochloride salt for pharmaceutical use |
Scientific Research Applications
Pharmacological Applications
Antiemetic Activity : One of the primary applications of carbazole derivatives is in the development of antiemetic agents. Research has demonstrated that certain derivatives exhibit significant antiemetic properties, making them useful in treating nausea and vomiting associated with chemotherapy and other medical treatments .
Mechanism of Action : The mechanism by which these compounds exert their antiemetic effects often involves antagonism of specific receptors in the central nervous system. For instance, some studies indicate that carbazole derivatives may act on serotonin receptors, which play a crucial role in the vomiting reflex .
Synthesis and Development
The synthesis of carbazole derivatives typically involves multi-step chemical reactions that can be optimized for yield and purity. Various methods have been reported for synthesizing the target compound, including:
- Methylation Reactions : This method has been employed to convert precursor compounds into active carbazole derivatives .
- Catalytic Reactions : Recent advancements have introduced green synthesis methods using catalysts like nano-Fe2O3 to enhance efficiency and reduce environmental impact .
Case Study 1: Antiemetic Efficacy
A study focused on synthesizing 1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one derivatives demonstrated their efficacy as antiemetics. The research involved testing various substitutions on the carbazole core to optimize biological activity. Results indicated that specific modifications significantly enhanced antiemetic effects in animal models .
Case Study 2: Cancer Research
Recent investigations into tetrahydrocarbazole-tethered triazoles have shown promise in targeting telomerase activity in human breast cancer cells. These compounds were synthesized using eco-friendly methods and exhibited potent inhibitory effects on telomerase, suggesting potential as therapeutic agents in oncology .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may interact with enzymes, receptors, or other proteins to exert its therapeutic effects. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Research Findings and Implications
- DFT Calculations: The carbazole core dominates the LUMO in all analogs, suggesting shared reactivity toward electrophilic targets.
- Therapeutic Potential: Like NMP-7, the target compound may act as a dual modulator of pain (via Cav3.2 blockade) and depression (via endocannabinoid regulation). Its dihydrochloride form could improve pharmacokinetics in vivo.
Biological Activity
Carbazole derivatives are a significant class of organic compounds with diverse biological activities. The compound 1,2,3,4-tetrahydro-9-(3-(4-methyl-1-piperazinyl)propyl)-5(or 7)-(trifluoromethyl)-,dihydrochloride is a specific carbazole derivative that has garnered attention for its potential therapeutic applications. This article reviews the biological activity of this compound, highlighting its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : C₁₃H₁₈Cl₂F₃N₃
- Molecular Weight : 299.21 g/mol
- CAS Number : 27387-31-1
This compound features a tetrahydrocarbazole core with a trifluoromethyl group and a piperazine substituent, which may influence its biological activity.
Antitumor Activity
Research has indicated that carbazole derivatives exhibit significant antitumor properties. For instance, studies have shown that certain N-substituted carbazoles inhibit the activity of topoisomerase II, an enzyme crucial for DNA replication and repair. The compound has been evaluated for its efficacy in inhibiting cancer cell proliferation in various tumor models.
Case Study : In vitro assays demonstrated that the compound reduced cell viability in human cancer cell lines (e.g., MCF-7 breast cancer cells) with an IC50 value of approximately 10 µM.
Antimicrobial Activity
Carbazole derivatives have also been reported to possess antimicrobial properties. The introduction of specific substituents can enhance their activity against various pathogens.
Research Findings : A study highlighted that carbazole derivatives showed antibacterial effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 1 to 8 µg/mL for different bacterial strains, including Staphylococcus aureus and Escherichia coli .
Neuroprotective Effects
The neuroprotective potential of carbazole derivatives has been explored in models of neurodegenerative diseases. Compounds similar to the one discussed have been shown to protect dopaminergic neurons from apoptosis in Parkinson's disease models.
Mechanism : The neuroprotective effect is attributed to the modulation of oxidative stress and inflammation pathways, as well as the enhancement of neurotrophic factor signaling.
Comparative Biological Activity Table
The biological activities of carbazole derivatives are often linked to their ability to interact with specific molecular targets:
- Topoisomerase Inhibition : Compounds inhibit topoisomerase II, leading to DNA damage and apoptosis in cancer cells.
- Antimicrobial Mechanism : Disruption of bacterial cell membrane integrity and inhibition of essential metabolic pathways.
- Neuroprotection : Modulation of signaling pathways related to neuroinflammation and oxidative stress reduction.
Q & A
Q. What are the standard synthetic routes for preparing carbazole derivatives with trifluoromethyl and piperazinylpropyl groups, and which reagents are critical for these reactions?
Methodological Answer: The synthesis typically involves alkylation of the carbazole core using 3-(4-methylpiperazinyl)propyl halides under basic conditions (e.g., K₂CO₃ in DMF) . For trifluoromethyl introduction, direct electrophilic substitution or coupling reactions with trifluoromethyl-containing precursors (e.g., CF₃Cu reagents) are employed, with regioselectivity (5- vs. 7-position) influenced by steric and electronic directing groups .
Q. How can NMR spectroscopy resolve structural ambiguities in carbazole derivatives, particularly distinguishing positional isomers?
Methodological Answer: ¹H-¹H COSY and NOESY experiments identify spatial proximities between substituents, while ¹⁹F NMR chemical shifts differentiate 5- and 7-trifluoromethyl positions due to distinct electronic environments. Diffusion-ordered spectroscopy (DOSY) further distinguishes isomers by molecular size differences .
Q. What computational methods predict the electronic properties of substituted carbazoles, and how reliable are they compared to experimental data?
Methodological Answer: Density-functional tight-binding (DFTB) with long-range corrections (LC-DFTB) provides HOMO-LUMO gaps within ~0.5 eV of experimental values. Validation against UV-Vis spectroscopy and cyclic voltammetry is essential to address discrepancies arising from solvent effects or basis set limitations .
Advanced Research Questions
Q. How can factorial design optimize reaction conditions for high-yield, regioselective synthesis of carbazole derivatives?
Methodological Answer: Screening variables (temperature, catalyst loading, solvent polarity) via Plackett-Burman designs identifies critical factors. Response surface methodology (RSM) then refines optimal conditions, reducing redundant experiments and improving regioselectivity (e.g., 5-CF₃ dominance at higher temperatures) .
Q. What mechanistic insights do intermolecular interaction studies (e.g., carbazole-DMF hydrogen bonding) provide for crystallization and solubility optimization?
Methodological Answer: NMR-based DOSY and NOESY analyses quantify solvent-solute hydrogen bonding (e.g., DMF’s CO⋯H–N interactions with carbazole), guiding solvent selection to enhance solubility or promote crystallization via controlled intermolecular forces .
Q. How do alkyl substituents (e.g., tert-butyl vs. isopropyl) alter the oxidative stability of carbazole derivatives in high-temperature applications?
Methodological Answer: Differential scanning calorimetry (DSC) under oxygen flow measures onset oxidation temperatures. tert-butyl groups exhibit higher stability due to steric protection of the carbazole core, as evidenced by shifted DSC endotherms .
Q. What strategies reconcile contradictions between computational bandgap predictions and experimental optical absorption data?
Methodological Answer: Cross-validate LC-DFTB results with hybrid functionals (e.g., CAM-B3LYP) and include solvent corrections (e.g., PCM models). Discrepancies >0.5 eV warrant re-evaluation of charge-transfer states or excitonic effects in solid-state systems .
Q. How does structural flexibility (e.g., rotatable bonds in piperazinylpropyl chains) influence the cytotoxic activity of carbazole derivatives?
Methodological Answer: Molecular dynamics simulations coupled with SAR studies reveal that increased flexibility improves target binding entropy but may reduce specificity. Balanced rigidity-flexibility is achieved via spacer length optimization (e.g., propyl vs. ethyl linkers) .
Q. What thermal simulation approaches isolate the effects of geological maturation on carbazole distributions in source rocks?
Methodological Answer: Pyrolysis-GC/MS under controlled temperatures (200–400°C) simulates natural maturation, tracking carbazole degradation products (e.g., indole derivatives) to model burial history and biomarker preservation .
Q. How do dual charge-transfer pathways (TSCT and TBCT) in carbazole-based TADF materials enhance OLED efficiency?
Methodological Answer: Time-dependent DFT calculations (TD-DFT) and transient absorption spectroscopy quantify contributions of through-space (TSCT) and through-bond (TBCT) charge transfers. Optimizing carbazole donor-acceptor geometry maximizes radiative recombination rates, achieving EQE >17% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
